tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C . The compound has a high gastrointestinal absorption and is BBB permeant .Scientific Research Applications
Chemical Synthesis and Drug Design
- Synthesis of Novel Fluoroquinolones: Novel fluoroquinolones with substitutions at the piperazine ring were synthesized and evaluated for activity against Mycobacterium tuberculosis, showing comparable efficacy to sparfloxacin (Shindikar & Viswanathan, 2005).
- Antihypertensive Agents: Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for antihypertensive activity in spontaneously hypertensive rats, identifying dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as the most active compound (Clark et al., 1983).
Neuropharmacology and CNS Disorders
- Dopamine D4 Receptor Agonists: Design of dopamine D4 receptor agonists involved modifying known agonist structures, showing promise in the treatment of erectile dysfunction (Kolasa et al., 2006).
- 5-HT Receptor Selectivity: N-Alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents, with potential applications in treating CNS disorders (Canale et al., 2016).
Cardiovascular Research
- Vasodilator Activity: Haloperidol derivatives with a piperidine scaffold were synthesized and screened for vasodilatory activity, identifying N-4-tert-butyl benzyl haloperidol chloride as the most potent compound, suggesting its effectiveness as a calcium channel blocker in cardiovascular diseases (Chen et al., 2011).
Neuroinflammation Imaging
- PET Imaging of CSF1R: 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, with promising results in mouse models (Lee et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNWDFSSIBIHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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